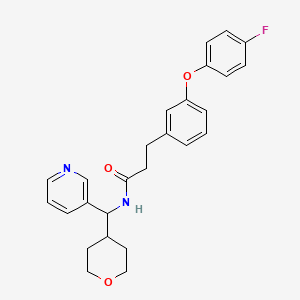

3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

This compound is a propanamide derivative featuring a fluorophenoxy-substituted phenyl group and a pyridinyl-tetrahydro-2H-pyran-4-ylmethylamine moiety. Key structural attributes include:

- Aromatic fluorination: The 4-fluorophenoxy group enhances lipophilicity and metabolic stability .

- Heterocyclic backbone: The pyridine and tetrahydropyran rings contribute to conformational rigidity and receptor binding specificity.

- Amide linkage: The propanamide scaffold facilitates hydrogen bonding, a critical feature for enzyme or receptor interactions.

Properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3/c27-22-7-9-23(10-8-22)32-24-5-1-3-19(17-24)6-11-25(30)29-26(20-12-15-31-16-13-20)21-4-2-14-28-18-21/h1-5,7-10,14,17-18,20,26H,6,11-13,15-16H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLOYAOXXLAFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules in organic synthesis, serving as a precursor for other fluorinated aromatic compounds.

Medicine: Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Applied in material science for the development of advanced polymers or coatings due to its fluorinated aromatic structure.

5. Mechanism of Action: The mechanism of action of 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves binding to specific molecular targets, such as receptors or enzymes. Its aromatic rings and fluorine atom facilitate strong π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity. These interactions can modulate biochemical pathways, influencing cellular processes and physiological outcomes.

6. Comparison with Similar Compounds: Compared to similar compounds, such as other fluorinated aromatic amides, this compound is distinguished by its unique combination of a fluorinated phenyl group and a pyran-tethered pyridine ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for forming diverse non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The provided evidence highlights several compounds with overlapping structural motifs, though none directly match the target molecule. Key analogues include:

Compound 51 ():

- Structure : 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide.

- Comparison :

- Shares an aromatic fluorinated group (chloro-fluorophenyl) and carboxamide backbone.

- Lacks the pyridine-tetrahydropyran hybrid but includes a tetrahydropyrimidine ring.

- Synthesis : Prepared via EDC·HCl/HOBt-mediated coupling, similar to standard amide bond formation methods .

N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ():

- Structure : Cyclopentyl-tetrahydropyran-4-amine with a phenyl-dihydropyridine carbonyl group.

- Comparison: Contains a tetrahydropyran-4-amine group analogous to the target compound’s tetrahydro-2H-pyran moiety. Replaces the fluorophenoxy-phenyl group with a phenyl-dihydropyridine system.

- Synthesis : Reductive amination using sodium triacetoxyborohydride, a method applicable to tertiary amine formation .

N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():

- Structure : Piperazine-linked pyrimidine with tetrahydropyran-4-amine.

- Comparison: Shares the tetrahydropyran-4-amine group but incorporates a trifluoromethylpyrimidine-piperazine system.

Structural and Functional Data Table

Key Differentiators

Fluorination Pattern: The target compound’s 4-fluorophenoxy group contrasts with trifluoromethyl () or chloro-fluoro () substituents in analogues. Fluorophenoxy groups balance lipophilicity and electronic effects differently than bulkier CF₃ groups.

Heterocyclic Diversity :

- The pyridine-tetrahydropyran hybrid in the target is distinct from piperazine () or dihydropyridine () systems in analogues. This may influence target selectivity or pharmacokinetics.

Synthetic Complexity :

Research Implications

- Pharmacological Potential: The tetrahydropyran-4-amine group in the target and analogues () is associated with blood-brain barrier penetration, suggesting CNS applications.

- Optimization Strategies : Introducing trifluoromethyl groups (as in ) could enhance metabolic stability, while pyridine rings (target) may improve aqueous solubility.

Biological Activity

The compound 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide, also known by its CAS number 757251-39-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.25 g/mol. The compound features a fluorophenoxy group, a pyridine moiety, and a tetrahydro-pyran structure, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molecular Weight | 261.25 g/mol |

| CAS Number | 757251-39-1 |

| H-bond Acceptors | 4 |

| H-bond Donors | 2 |

Research indicates that compounds with similar structures often exhibit activities such as:

- Inhibition of Kinases : Many pyridine derivatives act as inhibitors of various kinases implicated in cancer and other diseases.

- Anti-inflammatory Effects : Compounds with tetrahydropyran structures can modulate inflammatory pathways.

The specific mechanism of action for this compound is still under investigation, but it may involve modulation of signaling pathways related to cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of similar compounds. For instance, derivatives that share structural components with our compound have shown significant activity against various cancer cell lines, including:

- IC50 Values : Inhibitory concentrations that lead to a 50% reduction in cell viability have been reported as low as 25 nM for related compounds targeting ALK5 (activin-like kinase 5), which is involved in tumorigenesis .

Case Studies

- Study on ALK5 Inhibition :

- Toxicological Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.